3'-Chloro-3-(4-methoxyphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYGQGTVJVGEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644270 | |
| Record name | 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-74-1 | |
| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 3-chloropropiophenone with 4-methoxybenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production methods for 3’-Chloro-3-(4-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific disciplines:
Medicinal Chemistry
- Drug Development : It is investigated for its potential therapeutic properties, particularly as a precursor in synthesizing pharmaceuticals. Its structural characteristics may impart biological activities that are beneficial in treating diseases.
- Biological Activity Studies : Research has explored its interactions with various biomolecules, assessing its potential as an antimicrobial and anticancer agent. The presence of the chloro and methoxy groups enhances its reactivity and biological activity.
Organic Synthesis
- Intermediate in Synthesis : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to diverse chemical entities.
- Building Block for Specialty Chemicals : It is utilized in producing specialty chemicals used in various industrial applications.
Material Science
- Polymer Chemistry : Due to its reactive functional groups, it can be employed in polymer synthesis, potentially leading to materials with specific properties for applications in coatings, adhesives, and composites.
Case Studies
Several studies highlight the applications of 3'-Chloro-3-(4-methoxyphenyl)propiophenone:
Case Study 1: Anticancer Activity
A study investigated the compound's efficacy against certain cancer cell lines. It demonstrated significant cytotoxic effects, suggesting its potential role as an anticancer agent. The mechanism involved apoptosis induction through specific signaling pathways influenced by the compound's structure.
Case Study 2: Antimicrobial Properties
Research focused on evaluating the antimicrobial properties of derivatives related to this compound. Results indicated that modifications at the chloro and methoxy positions could enhance antibacterial activity against common pathogens.
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
(a) 3'-Chloro-3-(2-methylphenyl)propiophenone
- CAS : 898789-42-9
- Formula : C₁₆H₁₅ClO
- Molecular Weight : 258.74 g/mol .
- Key Differences : A 2-methylphenyl group replaces the 4-methoxyphenyl substituent, reducing polarity and hydrogen-bonding capacity. The chlorine remains at the 3' position.
- Applications : High-purity intermediate for pharmaceuticals (e.g., API synthesis) .
(b) 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone
- CAS: Not explicitly provided (referenced in ).
- Formula : Likely C₁₆H₁₄Cl₂O₂ (estimated).
- Applications : Intermediate in specialty chemical synthesis .
(c) 4'-Chloro-3-(3-methoxyphenyl)propiophenone
Functional Group Modifications
(a) 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone
- CAS : 898785-84-7
- Formula : C₁₃H₁₅ClO₃
- Molecular Weight : 254.7 g/mol .
- Key Differences : Replacement of the methoxyphenyl group with a 1,3-dioxane ring introduces conformational rigidity and oxygen-rich character.
- Applications : Research chemical in organic synthesis .
(b) 3-(4-Methoxyphenyl)propionic Acid
Halogen and Heteroatom Variants
(a) 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone
- CAS : 898781-63-0
- Formula : C₁₆H₁₄ClFOS
- Molecular Weight : 308.8 g/mol .
- Key Differences : Fluorine and thiomethyl (-SCH₃) groups enhance lipophilicity and metabolic resistance.
(b) 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone
Data Tables
Table 1: Structural and Physical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 4'-Chloro-3-(4-methoxyphenyl)propiophenone | 111302-58-0 | C₁₆H₁₅ClO₂ | 274.74 | 64–65 | 4-Cl, 4-OCH₃ |
| 3'-Chloro-3-(2-methylphenyl)propiophenone | 898789-42-9 | C₁₆H₁₅ClO | 258.74 | Not reported | 3-Cl, 2-CH₃ |
| 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | N/A | C₁₆H₁₄Cl₂O₂ | 309.19 | Not reported | 3,5-Cl, 4-OCH₃ |
| 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | 898785-84-7 | C₁₃H₁₅ClO₃ | 254.7 | Not reported | 3-Cl, 1,3-dioxane |
Biological Activity
3'-Chloro-3-(4-methoxyphenyl)propiophenone is a compound belonging to the class of propiophenones, which are characterized by a ketone functional group adjacent to a phenyl group and a propionyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article synthesizes current research findings on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3'-Chloro-3-(4-methoxyphenyl)propiophenone can be represented as follows:
This compound features a chloro substituent at the 3' position and a methoxy group at the para position of the phenyl ring. These substituents significantly influence its biological activity and interaction with various molecular targets.
The biological activity of 3'-Chloro-3-(4-methoxyphenyl)propiophenone primarily involves its interaction with specific enzymes and receptors. The presence of the chloro and methoxy groups can enhance its binding affinity, potentially modulating various biochemical pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes, impacting cellular functions.
- Receptor Modulation : It may also interact with receptor sites, influencing signal transduction pathways critical for cell growth and differentiation.
Antimicrobial Activity
Research indicates that compounds similar to 3'-Chloro-3-(4-methoxyphenyl)propiophenone exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 7.8 μg/mL to over 250 μg/mL depending on structural modifications .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3'-Chloro-3-(4-methoxyphenyl)propiophenone | TBD | TBD |
| Related Aldehyde | 7.8 | Strong Inhibitor |
| Natural Product | >250 | Weak Inhibitor |
Anticancer Activity
In vitro studies have assessed the anticancer potential of related compounds using various cancer cell lines. For example, derivatives have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| U-87 | <1 | 3'-Chloro Derivative |
| MDA-MB-231 | >5 | 3'-Chloro Derivative |
These findings suggest that structural modifications can enhance or diminish the anticancer efficacy of these compounds.
Case Studies
- Study on Enzyme Inhibition : A study explored the enzyme inhibitory properties of structurally related compounds, demonstrating that specific substitutions could enhance inhibitory activity against target enzymes involved in cancer metabolism .
- Antioxidant Activity : Another investigation highlighted antioxidant properties linked to methoxy-substituted compounds, indicating that these derivatives could scavenge free radicals more effectively than standard antioxidants like ascorbic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
